2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-N-(4-(methylthio)benzyl)acetamide
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Description
Scientific Research Applications
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material has shown that many of these compounds possess good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This indicates the potential of pyrimidine derivatives in developing new antimicrobial agents.
Anticancer and Antitumor Agents
Pyrimidine derivatives have been investigated for their anticancer and antitumor properties. Notably, dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have been synthesized, demonstrating significant inhibitory activity against human TS and DHFR. These compounds, such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, have shown potent dual inhibitory activities, indicating their potential as antitumor agents (Gangjee et al., 2008).
Anti-Inflammatory and Analgesic Agents
Some pyrimidine derivatives have been synthesized with the intention of exploring their anti-inflammatory and analgesic potentials. The synthesis and reactions of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon have led to the discovery of compounds with good anti-inflammatory activity comparable to the reference drug Prednisolone® (Amr et al., 2007).
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-4-8-18(9-5-15)22-24-16(2)12-21(25-22)27-14-20(26)23-13-17-6-10-19(28-3)11-7-17/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEDVITWAIGZHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.